molecular formula C20H31N5O3 B8177676 tert-Butyl (8-(4-azidobenzamido)octyl)carbamate

tert-Butyl (8-(4-azidobenzamido)octyl)carbamate

Cat. No.: B8177676
M. Wt: 389.5 g/mol
InChI Key: UWMCLVQMTAYDGY-UHFFFAOYSA-N
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Description

tert-Butyl (8-(4-azidobenzamido)octyl)carbamate is a synthetic organic compound that features a tert-butyl carbamate group attached to an octyl chain, which is further linked to a 4-azidobenzamido moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (8-(4-azidobenzamido)octyl)carbamate typically involves multiple steps:

    Formation of the Octyl Chain: The octyl chain can be synthesized through standard organic synthesis techniques, such as alkylation reactions.

    Introduction of the 4-Azidobenzamido Group: This step involves the reaction of an octylamine derivative with 4-azidobenzoic acid or its derivatives under appropriate conditions to form the amide bond.

    Attachment of the tert-Butyl Carbamate Group: The final step involves the reaction of the intermediate compound with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the desired tert-butyl carbamate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (8-(4-azidobenzamido)octyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Major Products

    Substitution: Formation of substituted benzamides.

    Reduction: Formation of primary amines.

    Deprotection: Formation of free amines.

Scientific Research Applications

tert-Butyl (8-(4-azidobenzamido)octyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of protein-ligand interactions through photoaffinity labeling.

    Medicine: Potential use in drug discovery and development as a precursor for bioactive compounds.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl (8-(4-azidobenzamido)octyl)carbamate depends on its application. In photoaffinity labeling, the azido group can be activated by UV light to form a highly reactive nitrene species, which can covalently bind to nearby biomolecules, allowing for the identification of molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (8-(4-aminobenzamido)octyl)carbamate: Similar structure but with an amino group instead of an azido group.

    tert-Butyl (8-(4-nitrobenzamido)octyl)carbamate: Contains a nitro group instead of an azido group.

    tert-Butyl (8-(4-hydroxybenzamido)octyl)carbamate: Features a hydroxy group instead of an azido group.

Uniqueness

tert-Butyl (8-(4-azidobenzamido)octyl)carbamate is unique due to the presence of the azido group, which allows for specific applications such as photoaffinity labeling. This property distinguishes it from similar compounds that lack the azido functionality.

Properties

IUPAC Name

tert-butyl N-[8-[(4-azidobenzoyl)amino]octyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N5O3/c1-20(2,3)28-19(27)23-15-9-7-5-4-6-8-14-22-18(26)16-10-12-17(13-11-16)24-25-21/h10-13H,4-9,14-15H2,1-3H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWMCLVQMTAYDGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCCNC(=O)C1=CC=C(C=C1)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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